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molecular formula C11H7FN2O3 B119052 2-(4-Fluorophenoxy)-3-nitropyridine CAS No. 147143-58-6

2-(4-Fluorophenoxy)-3-nitropyridine

Cat. No. B119052
M. Wt: 234.18 g/mol
InChI Key: CCUGBHTWDHSEOA-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

Sodium hydride (7.2 g, 180.4 mmol) was slowly added at 0° C. to a solution of 4-fluorophenol (17.11 g, 152.6 mmol) in 200 ml of N,N-dimethylformamide and then the reaction mixture was stirred for 30 minutes at room temperature. 4-Chloro-3-nitropyridine (22.0 g, 138.8 mmol) prepared in Step 1 of Preparation 1 was added at 0° C. to the reaction mixture, which was stirred for 1 hour at room temperature, diluted with 200 ml of ethyl acetate, and then washed with 200 ml of water three times. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure to give the titled compound as a pale yellow solid (25.2 g, 76.8%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
17.11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
76.8%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19]>CN(C)C=O.C(OCC)(=O)C>[F:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:14]2[C:13]([N+:18]([O-:20])=[O:19])=[CH:12][CH:17]=[CH:16][N:15]=2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
17.11 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C. to the reaction mixture, which
STIRRING
Type
STIRRING
Details
was stirred for 1 hour at room temperature
Duration
1 h
WASH
Type
WASH
Details
washed with 200 ml of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OC2=NC=CC=C2[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 76.8%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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